molecular formula C7H5F3IN B1306715 2-Amino-5-iodobenzotrifluoride CAS No. 97760-97-9

2-Amino-5-iodobenzotrifluoride

Cat. No.: B1306715
CAS No.: 97760-97-9
M. Wt: 287.02 g/mol
InChI Key: MAJKZNONEQIIGP-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzotrifluoride is an organic compound with the chemical formula C7H5F3IN. It is characterized by the presence of amino and iodine functional groups, making it a valuable intermediate in various chemical processes . This compound is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

2-Amino-5-iodobenzotrifluoride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the development of radiolabeled compounds for imaging studies.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and other fine chemicals

Mechanism of Action

2-Amino-5-iodobenzotrifluoride: primarily interacts with the μ-opioid receptors in the brain. These receptors are part of the endogenous opioid system and play a crucial role in pain modulation, reward pathways, and respiratory control .

Mode of Action:

When it comes to opioids, This compound works cooperatively with naloxone , an opioid antagonist. Naloxone binds to μ-opioid receptors and blocks their activity, effectively reversing the effects of opioids, including respiratory depression. The compound enhances naloxone’s potency and duration of action, making it more effective in treating opioid overdoses .

Biochemical Pathways:

The affected pathways include the opioid receptor signaling cascade. By binding to μ-opioid receptors, This compound modulates downstream signaling events, altering neurotransmitter release and cellular responses. This modulation contributes to the reversal of opioid-induced respiratory depression .

Result of Action:

Upon binding to μ-opioid receptors, this compound:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-iodobenzotrifluoride typically involves the iodination of 2-Aminobenzotrifluoride. One common method includes the reaction of 2-Aminobenzotrifluoride with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-iodobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Amino-4-iodobenzotrifluoride
  • 2-Amino-6-iodobenzotrifluoride
  • 2-Amino-5-bromobenzotrifluoride

Comparison: 2-Amino-5-iodobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the iodine atom influences the compound’s reactivity and its interactions with other molecules. Compared to its brominated analog, the iodinated compound exhibits higher reactivity in substitution reactions due to the larger atomic radius and lower bond dissociation energy of iodine .

Properties

IUPAC Name

4-iodo-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJKZNONEQIIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391101
Record name 4-Iodo-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97760-97-9
Record name 4-Iodo-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Trifluoromethylphenylamine (30 mg, 0.21 mmol) and ICl (1.1 eq, 0.24 mmol, 38.97 mg) were added into methylene chloride. The reaction mixture was stirred for 12 hr. The reaction mixture was purified according to step 2 of Example 8 to give a title compound (25.6 mg, 42.48%).
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
38.97 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
42.48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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